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For Immediate Release

This guide provides a comprehensive statistical validation of the research data for ORIC-114, a
novel, brain-penetrant, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and
Human Epidermal Growth Factor Receptor 2 (HER2) with high potency against exon 20
insertion mutations. The following analysis is intended for researchers, scientists, and drug
development professionals, offering an objective comparison of ORIC-114's performance
against other therapeutic alternatives, supported by experimental data.

ORIC-114 is a promising therapeutic candidate designed to address the unmet medical need
for effective treatments in non-small cell lung cancer (NSCLC) and other solid tumors harboring
EGFR or HER2 exon 20 insertion mutations, including those with central nervous system
(CNS) metastases.[1] Preclinical data have demonstrated its potential for superior potency and
selectivity compared to other EGFR inhibitors.[2]

Comparative Preclinical Efficacy

ORIC-114 has undergone rigorous preclinical testing, demonstrating significant anti-tumor
activity in various models. The following tables summarize its performance in comparison to
other EGFR/HER?2 inhibitors.

Table 1: In Vitro Potency of EGFR/HER2 Inhibitors
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Wild-Type
Target )
Compound . Cell Line IC50 (nM) EGFR
Mutation .
Selectivity
) ) Low to ]
ORIC-114 EGFR ex20ins Various High[3]
subnanomolar
Mobocertinib EGFR ex20ins Various 2.7-21.3[4] Moderate[4]
Poziotinib EGFR ex20ins Various Potent inhibitor Lower selectivity
CLN-081 EGFR ex20ins Various Potent inhibitor High
o ) ) Potent HER2 Spares EGFR[5]
Zongertinib HER2 mutations Various

inhibitor

[6]

Table 2: In Vivo Efficacy in Xenograft Models

Tumor Growth

Compound Model Dosing L CNS Activity
Inhibition (TGI)
EGFR ex20ins 3 mg/kg, oral, >100% Superior to
ORIC-114 . -
NSCLC PDX QD (regressions)[1] mobocertinib

Antitumor
o EGFR ex20ins - ] B
Mobocertinib PDX Not specified efficacy Not specified
demonstrated[4]
o EGFR ex20ins - Antitumor activity B
Poziotinib Not specified Not specified
models observed
] Superior to
EGFR ex20ins - ] »
CLN-081 Not specified BDTX-189 in Not specified
NSCLC PDX _
efficacy
HER2-dependent )
. N Potent antitumor N
Zongertinib NSCLC Not specified Not specified

xenografts

activity[7][6]

Clinical Performance Overview
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Initial clinical data from the Phase 1/1b trial of ORIC-114 (NCT05315700) have shown a
favorable safety profile and promising anti-tumor activity in heavily pre-treated patients with

EGFR or HER2 exon 20 mutations.

Table 3: Clinical Efficacy in Patients with EGFR exon 20 Insertion+ NSCLC

L Median Median
Objective . .
. Duration of Progression-
Drug Trial Phase Response .
Response Free Survival
Rate (ORR)
(DOR) (PFS)
Data maturing;
notable systemic
ORIC-114 Phase 1/1b and CNS Data maturing Data maturing
responses
observed
13.8 months (ho
Mobocertinib Phase 1/2 43%(8] baseline brain 7.3 months|[8]
mets)[9]
32% (investigator
o 5.5 months[10]
Poziotinib Phase 2 assessed)[10] 5.0 months[12] [11]
[11]
10 months 10 months
38.4% (overall);
(overall); >21 (overall); 12
CLN-081 Phase 1/2a 41% (100 mg

BID)[13]

months (100 mg
BID)[13]

months (100 mg
BID)[13]

Table 4: Clinical Efficacy in Patients with HER2-Mutant NSCLC
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L Median Median
Objective . .
. Duration of Progression-
Drug Trial Phase Response .
Response Free Survival
Rate (ORR)
(DOR) (PFS)
ORIC-114 Phase 1/1b Data maturing Data maturing Data maturing
Phase 2
Trastuzumab -
(DESTINY- 54.9%[14] 9.3 months[14] Not specified
Deruxtecan
Lung01)
Poziotinib Phase 2 27%[12] 5.0 months[12] 5.5 months[12]
Objective
Zongertinib Phase 1a responses Data maturing Data maturing
observed

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure

transparency and reproducibility.

Preclinical In Vitro Cell-Based Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of ORIC-114 and

competitor compounds against various EGFR and HER2 mutant cell lines.

Methodology:

e Cell Culture: Human cancer cell lines harboring specific EGFR exon 20 insertion mutations,

HER?2 mutations, or wild-type EGFR were cultured in appropriate media supplemented with

fetal bovine serum and antibiotics.

e Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution

of the test compounds (ORIC-114, mobocertinib, poziotinib, etc.) for 72 hours.

 Viability Assessment: Cell viability was assessed using a commercial assay (e.g., CellTiter-

Glo® Luminescent Cell Viability Assay, Promega) that measures ATP levels.
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» Data Analysis: Luminescence readings were normalized to vehicle-treated controls. IC50
values were calculated by fitting the dose-response data to a four-parameter logistic curve
using appropriate software (e.g., GraphPad Prism).

Preclinical In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ORIC-114 and competitor compounds in vivo.
Methodology:

e Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) were
used.

e Tumor Implantation: Patient-derived xenograft (PDX) fragments or cultured cancer cells
expressing EGFR or HER2 exon 20 insertion mutations were subcutaneously implanted into
the flanks of the mice. For intracranial models, cells were stereotactically injected into the
brain.

e Compound Administration: Once tumors reached a predetermined size, mice were
randomized into treatment and control groups. ORIC-114 and competitor drugs were
administered orally at specified doses and schedules (e.g., once daily).

o Efficacy Evaluation: Tumor volume was measured regularly using calipers. For intracranial
models, tumor burden was monitored by bioluminescence imaging. Body weight was
monitored as an indicator of toxicity.

o Endpoint: The study was terminated when tumors in the control group reached a specified
size or at a predetermined time point. Tumor growth inhibition (TGI) was calculated as the
percentage difference in the mean tumor volume between the treated and control groups.

Phase 1/1b Clinical Trial (NCT05315700)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor
activity of ORIC-114 in patients with advanced solid tumors harboring an EGFR or HER2
alteration.

Methodology:
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o Study Design: This is a multi-center, open-label, dose-escalation and dose-expansion study.

» Patient Population: Patients with histologically or cytologically confirmed locally advanced or
metastatic solid tumors with a documented EGFR or HER2 exon 20 insertion mutation or
HER?2 amplification/overexpression who have progressed on or are intolerant to standard
therapies.

o Treatment: ORIC-114 is administered orally on a continuous daily dosing schedule in 28-day
cycles.

¢ Assessments:

o Safety: Monitored through the evaluation of adverse events (AEs), laboratory tests, vital
signs, and electrocardiograms.

o Pharmacokinetics: Plasma concentrations of ORIC-114 are measured at various time
points.

o Efficacy: Tumor responses are assessed every 8 weeks using Response Evaluation
Criteria in Solid Tumors (RECIST) v1.1.

Signaling Pathway and Experimental Workflow
Diagrams

To visually represent the mechanisms and processes involved in ORIC-114 research, the
following diagrams have been generated using Graphviz.
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Caption: EGFR/HER2 signaling pathway and the inhibitory action of ORIC-114.
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Caption: Preclinical to clinical research workflow for ORIC-114.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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